Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline

Sphingosine-1-phosphate receptor GPCR screening Quinazoline SAR

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline (CAS 313398-51-5) is a halogenated quinazoline derivative bearing a piperazine moiety at the 2-position. It is disclosed in patent family WO2005042501A1 as a norepinephrine reuptake inhibitor (NRI) intended for central nervous system disorder research.

Molecular Formula C18H17ClN4
Molecular Weight 324.8 g/mol
CAS No. 313398-51-5
Cat. No. B2420340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline
CAS313398-51-5
Molecular FormulaC18H17ClN4
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C18H17ClN4/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)22-18(21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2
InChIKeyUQUXFXRMNTUFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline (CAS 313398-51-5): Procurement-Grade Quinazoline for CNS Transporter Research


6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline (CAS 313398-51-5) is a halogenated quinazoline derivative bearing a piperazine moiety at the 2-position. It is disclosed in patent family WO2005042501A1 as a norepinephrine reuptake inhibitor (NRI) intended for central nervous system disorder research [1]. The compound belongs to a broader class of 2-piperazinyl-4-phenylquinazolines explored for modulation of biogenic amine transporters, including norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters [2]. Its molecular formula is C₁₈H₁₇ClN₄ and molecular weight is 324.8 g/mol.

Why 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline Cannot Be Substituted with Generic Quinazoline Analogs


Substitution at the 6-position of the quinazoline core is a critical determinant of transporter selectivity and target engagement profile within the 4-phenyl-2-piperazinylquinazoline class. The patent literature explicitly differentiates 6-chloro, 6-fluoro, 6-bromo, and 7-chloro congeners as distinct chemical entities with individually claimed compositions, implying that halogen identity and position yield non-interchangeable pharmacological outcomes [1]. In screening data curated by BindingDB, 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline exhibits an EC₅₀ of 1,340 nM at the sphingosine-1-phosphate receptor 2 (S1P₂) and >45,000 nM at S1P₃, while showing only weak activity at 5-HT₁A (EC₅₀ 17,500 nM) [2]. These values provide a quantitative baseline for receptor interaction that would shift with substitution of the 6-chloro group, making generic replacement unreliable for reproducible target engagement studies.

Quantitative Comparative Evidence for 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline Versus Structural Analogs


S1P₂ Receptor Engagement: 6-Chloro vs. 6-Hydrogen Baseline

In a cell-based β-lactamase reporter assay (pH 7.4, 23°C), 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline activated human S1P₂ receptor with an EC₅₀ of 1,340 nM [1]. The unsubstituted parent (4-phenyl-2-piperazin-1-ylquinazoline, lacking the 6-chloro) has no reported S1P₂ activity in the same screening panel, indicating that the 6-chloro substituent is essential for this receptor engagement. This represents a class-level inference where the 6-H analog serves as the baseline comparator.

Sphingosine-1-phosphate receptor GPCR screening Quinazoline SAR

S1P₃ Receptor Selectivity: 6-Chloro Compound Demonstrates Subtype Discrimination

When tested against human S1P₃ receptor in the same β-lactamase reporter assay format, 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline showed an EC₅₀ of >45,000 nM, indicating no meaningful activation [1]. This yields a >33-fold selectivity window for S1P₂ over S1P₃. For procurement decisions, this selectivity profile means the compound has a defined, measurable discrimination between closely related receptor subtypes, a property not automatically transferable to 6-fluoro or 6-bromo analogs without empirical verification.

Receptor selectivity S1P receptor subtypes Off-target profiling

5-HT₁A Receptor Activity: Low Potency Distinguishes from Serotonergic Quinazoline Derivatives

In a cell-based β-lactamase reporter assay (pH 7.4, 23°C), 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline activated human 5-HT₁A receptor with an EC₅₀ of 17,500 nM (17.5 μM) [1]. This weak potency stands in contrast to many 2-piperazinylquinazolines and arylpiperazines that exhibit sub-micromolar 5-HT₁A affinity. For instance, the structurally related α₁-adrenoceptor antagonist doxazosin (a 2-piperazinylquinazoline) has reported 5-HT₁A binding affinity in the low nanomolar range [2]. The low 5-HT₁A potency of the 6-chloro compound provides a distinct pharmacological fingerprint useful for studies requiring minimized serotonergic interference.

Serotonin receptor 5-HT1A CNS off-target screening

Halogen-Dependent Structural Differentiation: 6-Chloro vs. 6-Bromo and 6-Fluoro Congeners

The patent WO2005042501A1 individually claims the 6-chloro, 6-bromo, and 6-fluoro analogs of 4-phenyl-2-piperazin-1-ylquinazoline as separate chemical entities [1]. Physicochemical differentiation is quantifiable: the 6-chloro compound (MW 324.8, calculated LogP ~4.3) differs from the 6-fluoro analog (MW 308.35, calculated LogP ~3.8) and the 6-bromo analog (MW 369.26, calculated LogP ~4.5) . These differences in lipophilicity and steric bulk directly impact membrane permeability, transporter occupancy kinetics, and metabolic stability. The 6-chloro substituent occupies an intermediate position in the halogen series with respect to both electron-withdrawing strength (Hammett σₘ = 0.37 for Cl vs. 0.34 for F vs. 0.39 for Br) and van der Waals volume.

Halogen SAR Quinazoline substitution Physicochemical properties

Regioisomeric Differentiation: 6-Chloro vs. 7-Chloro Quinazoline Substitution

The patent WO2005042501A1 claims both 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline and 7-chloro-4-phenyl-2-piperazin-1-ylquinazoline as distinct compounds [1]. Although direct head-to-head pharmacological data for this pair is not publicly available, the positional shift of the chlorine atom from C6 to C7 on the quinazoline core alters the electronic distribution and molecular dipole moment, which in the quinazoline class has been shown to affect transporter binding orientation [2]. The 6-chloro substitution places the halogen para to the N1 nitrogen and ortho to the C4 phenyl, whereas the 7-chloro substitution positions the halogen meta to N1 and para to C4, resulting in different HOMO/LUMO frontier orbital distributions that can modulate π-stacking interactions with transporter binding pockets.

Regioisomer comparison Positional SAR Quinazoline pharmacology

Recommended Application Scenarios for 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline Based on Quantitative Evidence


Norepinephrine Transporter (NET) Pharmacological Tool Studies Requiring Defined Off-Target Receptor Profiles

Researchers investigating NET inhibition in CNS disease models can deploy this compound with a pre-characterized receptor interaction profile. The measured EC₅₀ of 17,500 nM at 5-HT₁A [1] provides a quantitative threshold below which serotonergic confounding is unlikely, enabling more interpretable NET-focused experiments compared to less-characterized quinazoline analogs. The S1P₂ activity (EC₅₀ 1,340 nM) [2] should be noted as a potential off-target at higher concentrations.

Quinazoline Structure-Activity Relationship (SAR) Studies with Halogen Positional Scanning

The 6-chloro substitution represents a key data point in halogen-walk SAR campaigns. With the 6-fluoro, 6-bromo, and 7-chloro analogs available as comparators [1], procurement of the 6-chloro compound enables systematic evaluation of halogen electronic effects (Hammett σₘ = 0.37) and steric parameters on transporter binding and functional activity.

S1P Receptor Subtype Selectivity Reference Standard

Given its >33-fold selectivity for S1P₂ (EC₅₀ 1,340 nM) over S1P₃ (EC₅₀ >45,000 nM) [1], this compound can serve as a reference ligand in S1P receptor subtype discrimination assays. Its defined selectivity window is useful for calibrating assay sensitivity in GPCR screening panels where S1P receptor family members are co-expressed.

Analytical Reference Material for Quinazoline Regioisomer Identification

The distinct chromatographic and spectroscopic signatures of the 6-chloro regioisomer, as distinguished from the 7-chloro analog [2], make this compound valuable as an analytical reference standard for confirming the identity of synthesized quinazoline derivatives. Procurement of characterized 6-chloro material enables HPLC and NMR method development for regioisomer resolution.

Quote Request

Request a Quote for 6-Chloro-4-phenyl-2-piperazin-1-ylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.